Stricter Pharmacopeial Specification Limit Relative to Co-occurring Impurity B
In accordance with the European Pharmacopoeia, Chlorthalidone Impurity G is subject to a stricter specification limit compared to another major process-related impurity, Chlorthalidone Impurity B [1]. The maximum allowable concentration for Impurity G is set at not more than 0.2%, which is 3.5 times lower than the 0.7% limit specified for Impurity B [1]. This differentiation directly impacts analytical method sensitivity requirements and procurement needs for a high-purity standard.
| Evidence Dimension | EP Specification Limit (% w/w) |
|---|---|
| Target Compound Data | ≤ 0.2% |
| Comparator Or Baseline | Chlorthalidone Impurity B: ≤ 0.7% |
| Quantified Difference | Limit for Impurity G is 0.5 percentage points (or 71%) lower. |
| Conditions | As per European Pharmacopoeia monograph for Chlorthalidone API; assessed via RP-HPLC method. |
Why This Matters
The more stringent limit for Impurity G necessitates the use of a highly characterized and pure reference standard to ensure accurate quantitation near the lower specification threshold, making its procurement non-negotiable for compliant QC testing.
- [1] Kharat, C., Shirsat, V. A., Kodgule, Y. M., & Kodgule, M. (2020). A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation. International Journal of Analytical Chemistry, 2020, 3593805. Table 1. View Source
